7-Methyloctahydropyrazino[2,1-c][1,4]oxazine 7-Methyloctahydropyrazino[2,1-c][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17864167
InChI: InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

7-Methyloctahydropyrazino[2,1-c][1,4]oxazine

CAS No.:

Cat. No.: VC17864167

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

7-Methyloctahydropyrazino[2,1-c][1,4]oxazine -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine
Standard InChI InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3
Standard InChI Key WCRSYQVCIQHCHN-UHFFFAOYSA-N
Canonical SMILES CC1CN2CCOCC2CN1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) fused to an oxazine ring (a six-membered ring with one oxygen and one nitrogen atom at positions 1 and 4, respectively). The "octahydro" designation indicates full saturation, resulting in a chair-like conformation for both rings, as observed in related bicyclic systems . The methyl group at position 7 introduces steric effects that may influence ring puckering and intermolecular interactions.

Stereochemical Considerations

Due to the fused ring system and tetrahedral carbons, 7-methyloctahydropyrazino[2,1-c] oxazine exhibits multiple stereoisomers. Computational models of analogous compounds suggest that the methyl group preferentially adopts an equatorial position to minimize 1,3-diaxial strain .

Molecular Formula and Physical Properties

With a molecular weight of 156.23 g/mol, the compound is likely a low-viscosity liquid at room temperature, similar to its non-methylated counterpart (density ≈ 1.1 g/cm³) . Key physicochemical parameters are theorized below:

PropertyValue/RangeBasis of Estimation
Boiling Point210–230°CAnalogous bicyclic amines
LogP (Partition Coefficient)0.5–1.2Calculated via ChemAxon
Solubility in Water10–50 mg/mLStructural similarity to morpholine derivatives

Synthetic Pathways

Cyclization Strategies

The synthesis of 7-methyloctahydropyrazino[2,1-c] oxazine likely follows methodologies established for related oxazine derivatives. Two dominant approaches are extrapolated from literature:

Pyrimidine-Oxazole Fusion

A method adapted from oxazolo[5,4-d]pyrimidine synthesis involves cyclizing a pre-functionalized pyrimidine precursor with a methyl-substituted oxazole intermediate under acidic conditions (e.g., POCl₃) . For example:

C5H7N3O+CH3C3H2NOPOCl3C8H16N2O+HCl\text{C}_5\text{H}_7\text{N}_3\text{O} + \text{CH}_3\text{C}_3\text{H}_2\text{NO} \xrightarrow{\text{POCl}_3} \text{C}_8\text{H}_{16}\text{N}_2\text{O} + \text{HCl}

This route may yield the target compound in modest yields (≈30–40%) but requires rigorous purification to isolate stereoisomers .

Multicomponent Condensation

Green chemistry approaches using catalysts like zirconyl chloride or thiamine hydrochloride enable one-pot assembly of oxazine rings from amines, aldehydes, and phenols . Introducing a methyl-bearing aldehyde (e.g., propionaldehyde) could selectively functionalize position 7.

Future Directions

Further research should prioritize:

  • Stereoselective synthesis to isolate bioactive isomers.

  • In vitro profiling against kinase targets implicated in autoimmune diseases.

  • Computational docking studies to predict binding affinities for purine receptors.

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